molecular formula C21H21BrN2O2S2 B2919048 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 898424-58-3

4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2919048
CAS No.: 898424-58-3
M. Wt: 477.44
InChI Key: NGHFTPPESWJUHF-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(Thiophen-2-yl)ethyl)benzenesulfonamide is an organobromine compound with unique structural features, combining elements of a benzenesulfonamide, a dihydroisoquinoline, and a thiophene. Its intricate structure lends itself to a variety of synthetic and application possibilities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps:

  • Coupling: : Formation of the 2-(3,4-dihydroisoquinolin-2(1H)-yl) moiety typically involves a condensation reaction between a ketone and an amine under reductive amination conditions.

  • Thiophene Attachment: : Incorporation of the thiophene ring often involves a cross-coupling reaction, such as the Suzuki or Stille coupling.

  • Sulfonation: : Introduction of the sulfonamide group is commonly achieved through reaction with a sulfonyl chloride.

Industrial Production Methods: Industrial synthesis may streamline these steps using continuous flow reactions and optimized conditions to maximize yield and minimize by-products. The use of automated synthesisers and catalysts can further enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo:

  • Oxidation: : Conversion to sulfonic acids or other oxidized products.

  • Reduction: : Reduction of the sulfonamide or the dihydroisoquinoline moiety.

  • Substitution: : Electrophilic aromatic substitution on the benzene ring or nucleophilic substitution at the sulfonamide group.

Common Reagents and Conditions:
  • Oxidation: : Oxidizing agents like hydrogen peroxide or chromates.

  • Reduction: : Reducing agents like lithium aluminium hydride (LAH) or hydrogenation over palladium.

  • Substitution: : Substituents like halides and nucleophiles such as amines or thiols.

Major Products: The reactions result in various products such as:

  • Sulfonic acids: from oxidation.

  • Amines: from reduction.

  • Derivatives: with modified aromatic rings from substitution reactions.

Scientific Research Applications

4-Bromo-N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(Thiophen-2-yl)ethyl)benzenesulfonamide finds applications in:

  • Chemistry: : As a precursor or intermediate in the synthesis of complex molecules.

  • Biology: : As a probe or ligand in biochemical assays due to its specific binding properties.

  • Medicine: : Potential therapeutic applications in targeting specific molecular pathways.

  • Industry: : Use in materials science, including the development of novel polymers or dyes.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves:

  • Binding: : Interaction with specific proteins or enzymes, often influenced by its aromatic and heterocyclic components.

  • Pathways: : Modulation of biochemical pathways, potentially inhibiting or activating certain cellular processes.

Comparison with Similar Compounds

Compared to other compounds with similar functional groups, 4-Bromo-N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(Thiophen-2-yl)ethyl)benzenesulfonamide stands out due to:

  • Unique Structure: : Combines multiple moieties that contribute to its versatile reactivity and binding properties.

  • Similar Compounds

    • 4-bromo-N-(2-(isoquinolin-2-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide: : Similar structure but lacks the dihydroisoquinoline element.

    • N-(2-(3,4-dihydroisoquinolin-2-yl)ethyl)-4-bromobenzenesulfonamide: : Missing the thiophene ring, potentially altering its reactivity and application.

This combination of features gives the compound unique reactivity and specificity in various applications, making it a valuable subject for further research and development.

Properties

IUPAC Name

4-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2S2/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHFTPPESWJUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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